2-((3,3-dimethyl-2-oxobutyl)thio)-3-pentyl-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic aromatic core with a ketone group at position 3. Its structure includes:
- Thioether linkage at position 2: The (3,3-dimethyl-2-oxobutyl)thio group introduces steric bulk and metabolic stability compared to oxygen-based ethers.
- Pyrrolidine-1-carbonyl at position 7: Likely influences solubility and protein-binding interactions via hydrogen bonding or π-stacking.
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-pentyl-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-5-6-7-14-27-22(30)18-11-10-17(21(29)26-12-8-9-13-26)15-19(18)25-23(27)31-16-20(28)24(2,3)4/h10-11,15H,5-9,12-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKXPIPWJWHQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives are widely studied for therapeutic applications, particularly as kinase inhibitors. Below is a detailed comparison with a structurally related compound from the European Patent Bulletin (2017):
Structural Comparison
Hypothesized Pharmacological Differences
Kinase Inhibition :
- The patent compound is a PI3K inhibitor , with its pyrazolo-pyrimidine group likely interacting with the ATP-binding pocket . The target compound’s pyrrolidine carbonyl may exhibit similar binding but with altered selectivity due to reduced aromaticity.
- The 3-pentyl chain in the target compound could enhance cell membrane penetration compared to the patent compound’s bulky benzyl group.
Metabolic Stability :
- The thioether in the target compound may confer resistance to oxidative degradation compared to oxygen-based linkages. In contrast, the patent compound’s trifluoromethyl group improves metabolic stability via electronegative shielding.
Solubility :
- The pyrrolidine-1-carbonyl group in the target compound may improve aqueous solubility relative to the patent compound’s hydrophobic trifluoromethylbenzyl substituent.
Structure-Activity Relationship (SAR) Insights
- Position 2 : Thioether groups (target compound) vs. heterocyclic amines (patent compound) suggest divergent strategies for balancing potency and pharmacokinetics.
- Position 3 : Linear alkyl chains (target) vs. aromatic fluorinated groups (patent) highlight trade-offs between lipophilicity and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
